DPP-4 Target Annotation: A Distinctive Profile Among Triazole-Piperazine Derivatives
CAS 860788-53-0 is registered in the Therapeutic Target Database (TTD) as a Dipeptidyl Peptidase 4 (DPP-4) inhibitor (Drug ID D00GNP), a designation not shared by the structurally related conazole antifungals with 2-methoxyphenylpiperazine or 4-aminophenylpiperazine substitutions reported by Mermer et al. (2018), which were profiled exclusively for antimicrobial, antioxidant, antiurease, and α-glucosidase activities [1], [2].
| Evidence Dimension | Primary annotated pharmacological target |
|---|---|
| Target Compound Data | DPP-4 (Dipeptidyl Peptidase 4) inhibitor, as annotated in TTD [1] |
| Comparator Or Baseline | Mermer et al. (2018) triazole-piperazine derivatives 7a-l and 13a-c: profiled for antimicrobial/antioxidant/antiurease/α-glucosidase; no DPP-4 annotation [2] |
| Quantified Difference | Qualitative difference in annotated target: DPP-4 vs. non-DPP-4 enzyme targets; specific DPP-4 IC50 or Ki values for this compound are not disclosed in the public domain as of the evidence cutoff |
| Conditions | TTD database annotation based on patent review literature (Expert Opin Ther Pat. 2015;25(2):209-36) [1]; experimental profiling by Mermer et al. included antimicrobial disk diffusion, antioxidant DPPH/FRAP, urease inhibition, and α-glucosidase inhibition assays [2] |
Why This Matters
For DPP-4-related research programs, this annotation provides a rationale for selecting CAS 860788-53-0 over structurally similar triazole-piperazines that have been experimentally profiled against unrelated target panels.
- [1] Therapeutic Target Database (TTD). Drug ID D00GNP: Triazole piperazine derivative 1, DPP-4 inhibitor. Reference: DPP-4 inhibitors: a patent review (2012–2014). Expert Opin Ther Pat. 2015;25(2):209-36. Accessed Apr 2026. View Source
- [2] Mermer A, et al. Synthesis, biological activity and structure activity relationship studies of novel conazole analogues. Bioorg Chem. 2018;81:55-70. PMID: 30118986. View Source
